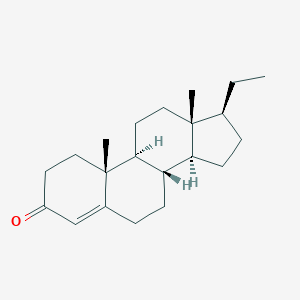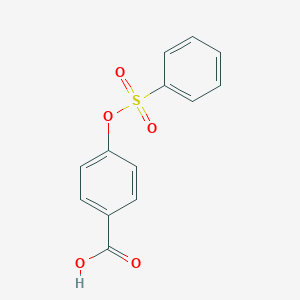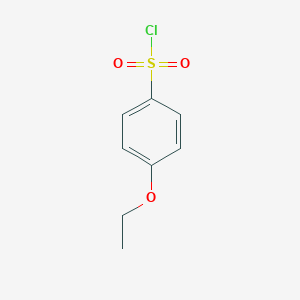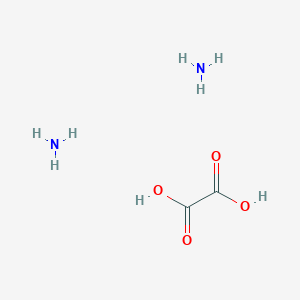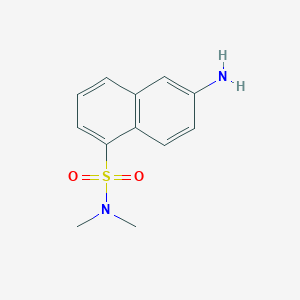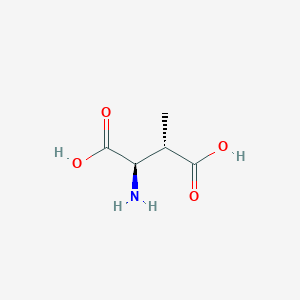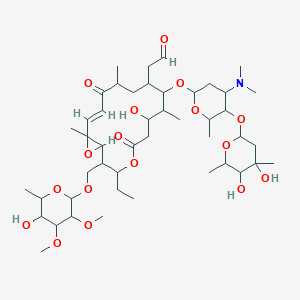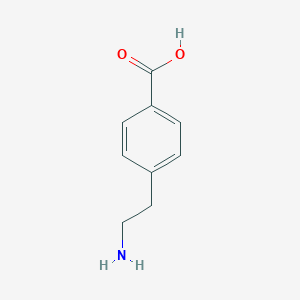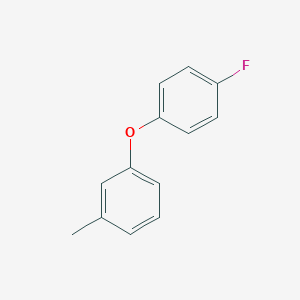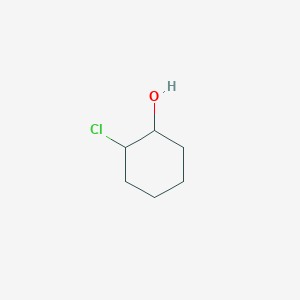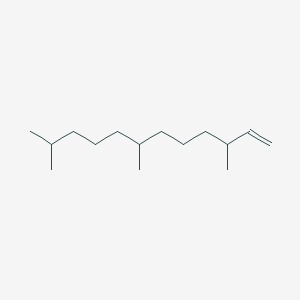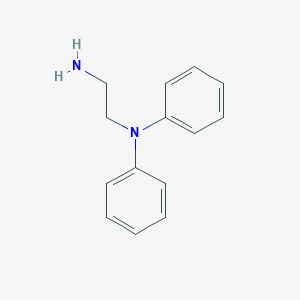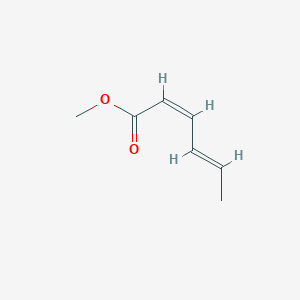
Methyl sorbate
Overview
Description
Methyl sorbate, also known as methyl (2E,4E)-hexa-2,4-dienoate, is an ester of sorbic acid. It is a colorless to light yellow liquid with a fruity, sweet, anise-like odor. The molecular formula of this compound is C7H10O2, and it has a molecular weight of 126.15 g/mol . This compound is commonly used in the food industry as a flavoring agent and preservative due to its antimicrobial properties .
Scientific Research Applications
Methyl sorbate has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
Methyl sorbate, a derivative of sorbic acid, is primarily used as a food preservative . Its primary targets are microorganisms, particularly bacteria such as Escherichia coli . The compound inhibits microbial growth, thereby preventing spoilage and extending the shelf life of food products .
Mode of Action
It is known that sorbates, in general, interfere with various cellular processes in microorganisms, including energy production and nutrient uptake . This disruption of essential functions leads to the inhibition of microbial growth .
Biochemical Pathways
This interference disrupts the normal functioning of the microorganisms, leading to their inability to grow and reproduce .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth . By disrupting essential cellular processes, the compound prevents microorganisms from growing and reproducing . This antimicrobial action makes this compound an effective preservative in food products .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl sorbate can be synthesized through the esterification of sorbic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of sorbic acid to this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of sorbic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the resulting this compound is purified through distillation. The industrial process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl sorbate undergoes various chemical reactions, including hydrogenation, oxidation, and substitution reactions .
Common Reagents and Conditions:
Hydrogenation: this compound can be hydrogenated to produce methyl hexanoate using a catalyst such as palladium on carbon under mild conditions (1 MPa, 60°C).
Major Products Formed:
Hydrogenation: Methyl hexanoate
Oxidation: Sorbic acid
Substitution: Substituted esters
Comparison with Similar Compounds
Ethyl sorbate: An ester of sorbic acid with similar antimicrobial properties but different physical and chemical characteristics.
Sorbic acid: The parent compound of methyl sorbate, widely used as a preservative in the food industry.
Uniqueness: this compound’s unique combination of antimicrobial properties and pleasant odor makes it particularly valuable as a flavoring agent and preservative in the food industry .
Properties
CAS No. |
1515-80-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl (2E,4Z)-hexa-2,4-dienoate |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3-,6-5+ |
InChI Key |
KWKVAGQCDSHWFK-DNVGVPOPSA-N |
Isomeric SMILES |
C/C=C\C=C\C(=O)OC |
SMILES |
CC=CC=CC(=O)OC |
Canonical SMILES |
CC=CC=CC(=O)OC |
density |
0.933-0.938 |
| 1515-80-6 | |
physical_description |
colourless to light yellow liquid; fruity, sweet, anise aroma |
solubility |
Slightly soluble in water; miscible in oils soluble (in ethanol) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

